4-(2,5-Dimethylphenyl)-2-formylphenol
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Overview
Description
4-(2,5-Dimethylphenyl)-2-formylphenol is an organic compound characterized by a phenolic structure with a formyl group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-2-formylphenol can be achieved through several methods One common approach involves the formylation of 2,5-dimethylphenol using a Vilsmeier-Haack reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.
Major Products Formed
Oxidation: 4-(2,5-Dimethylphenyl)-2-carboxyphenol.
Reduction: 4-(2,5-Dimethylphenyl)-2-hydroxymethylphenol.
Substitution: 4-(2,5-Dimethylphenyl)-2-nitrophenol.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylphenyl)-2-hydroxybenzaldehyde: Similar structure but lacks the formyl group.
2,5-Dimethylphenol: Lacks the formyl group and has different reactivity.
4-(2,5-Dimethylphenyl)-2-nitrophenol: Contains a nitro group instead of a formyl group.
Uniqueness
4-(2,5-Dimethylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-11(2)14(7-10)12-5-6-15(17)13(8-12)9-16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXLGNKYPJVBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685058 |
Source
|
Record name | 4-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111132-28-5 |
Source
|
Record name | 4-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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